Cas no 97519-40-9 ((E)-Ceftibuten Dihydrate)
(E)-Ceftibuten Dihydrate structure
Product Name:(E)-Ceftibuten Dihydrate
CAS 번호:97519-40-9
MF:C15H14N4O6S2
메가와트:410.424860477448
CID:1064084
PubChem ID:6398762
Update Time:2025-04-20
(E)-Ceftibuten Dihydrate 화학적 및 물리적 성질
이름 및 식별자
-
- (E)-Ceftibuten Dihydrate
- (6R,7R)-7-{[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-4-carboxy-2-butenoy l]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic a cid
- trans-Ceftibuten
- (6R,7R)-7-((E)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxy-but-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 1428117-81-0
- 4DS5YK8DR8
- BIDD:GT0855
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6alpha,7beta(E)]]-
- (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- DTXSID701101600
- SCHEMBL37055
- SCHEMBL9512124
- 97519-40-9
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2E)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-, (6R,7R)-
- 97519-39-6
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2E)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)-
-
- 인치: 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1+/t10-,13-/m1/s1
- InChIKey: UNJFKXSSGBWRBZ-VTSZRNMSSA-N
- 미소: S1CC=C(C(=O)O)N2C([C@H]([C@@H]12)NC(/C(=C/CC(=O)O)/C1=CSC(N)=N1)=O)=O
계산된 속성
- 정밀분자량: 410.035476
- 동위원소 질량: 410.035476
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 8
- 중원자 수량: 27
- 회전 가능한 화학 키 수량: 6
- 복잡도: 755
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 2
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 217
- 소수점 매개변수 계산 참조값(XlogP): -0.3
실험적 성질
- 밀도: 1.75
- 비등점: 966.4°C at 760 mmHg
- 플래시 포인트: 538.3°C
- 굴절률: 1.762
- PSA: 220.68000
- LogP: 0.66010
(E)-Ceftibuten Dihydrate 관련 문헌
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
97519-40-9 ((E)-Ceftibuten Dihydrate) 관련 제품
- 118081-34-8(Ceftibuten dihydrate)
- 97519-39-6(ceftibuten)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
추천 공급업체
Shenzhen Yaoyuan R&D Center Co.,Ltd
골드 회원
중국 공급자
대량
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
중국 공급자
대량
SunaTech Inc.
골드 회원
중국 공급자
시약
钜澜化工科技(青岛)有限公司
골드 회원
중국 공급자
대량
烟台朗裕新材料科技有限公司
골드 회원
중국 공급자
시약